molecular formula C19H20N2O3 B10997165 N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-4-carboxamide

N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B10997165
M. Wt: 324.4 g/mol
InChI Key: ORDLYULQYROLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 3,4-dimethoxybenzyl group attached to the nitrogen atom of the indole ring and a carboxamide group at the 4-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-4-carboxamide typically involves the reaction of 3,4-dimethoxybenzylamine with 1-methyl-1H-indole-4-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: NBS in carbon tetrachloride (CCl4) under UV light.

Major Products Formed

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific indole core structure and the presence of both the 3,4-dimethoxybenzyl and carboxamide groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-methylindole-4-carboxamide

InChI

InChI=1S/C19H20N2O3/c1-21-10-9-14-15(5-4-6-16(14)21)19(22)20-12-13-7-8-17(23-2)18(11-13)24-3/h4-11H,12H2,1-3H3,(H,20,22)

InChI Key

ORDLYULQYROLKN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.